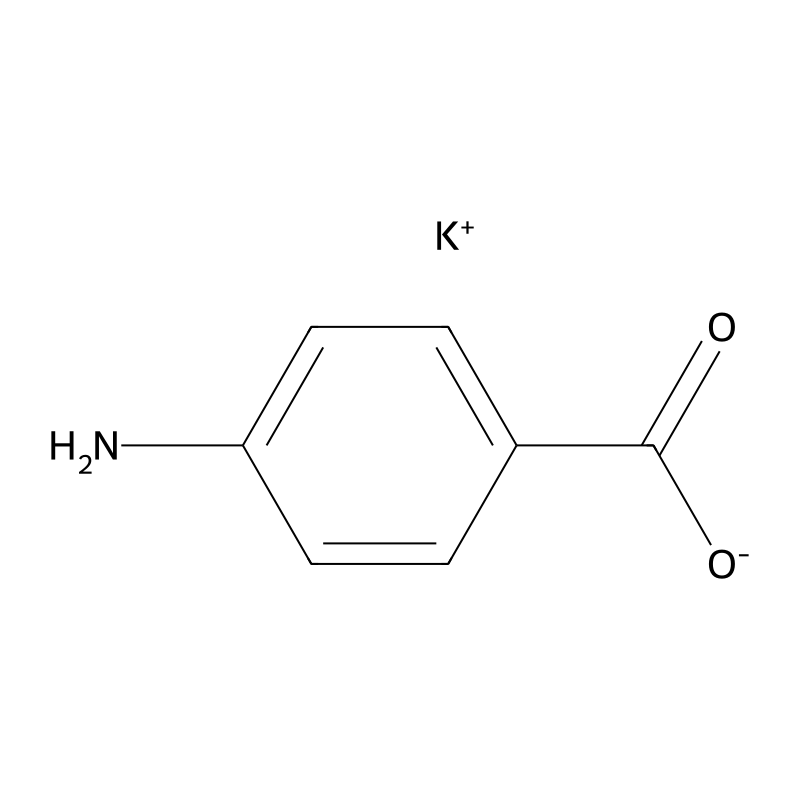Aminobenzoate potassium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Investigation of Antifibrotic Properties
One of the most significant areas of research on aminobenzoate potassium focuses on its potential antifibrotic properties. Fibrosis is a condition characterized by the excessive formation of fibrous connective tissue, which can lead to hardening and scarring of organs and tissues. Studies have shown that aminobenzoate potassium may help to reduce collagen deposition and improve skin flexibility in patients with various fibrotic skin conditions, including:
- Scleroderma: This autoimmune disease causes widespread fibrosis of the skin and internal organs. Some research suggests that aminobenzoate potassium may be beneficial in improving skin mobility and reducing pain in scleroderma patients [].
- Dermatomyositis: This inflammatory disease affects the skin and muscles, and can lead to skin tightening and contractures. Studies have shown that aminobenzoate potassium, in combination with other therapies, may help to improve skin function and reduce muscle weakness in patients with dermatomyositis [].
- Peyronie's disease: This condition involves the formation of fibrous plaques in the penis, which can cause pain and curvature during erection. Aminobenzoate potassium has been explored as a potential treatment for Peyronie's disease, with some studies suggesting it may help to improve plaque size and erectile function [].
The exact mechanism by which aminobenzoate potassium exerts its antifibrotic effects is not fully understood, but it is thought to involve multiple pathways, including:
- Increased collagen breakdown: Aminobenzoate potassium may stimulate the activity of enzymes that break down collagen, leading to a reduction in its excessive accumulation [].
- Improved oxygen utilization: Studies suggest that aminobenzoate potassium may enhance the utilization of oxygen by skin cells, which may contribute to its antifibrotic effects [].
Other Potential Applications
Beyond its potential for treating fibrotic skin conditions, aminobenzoate potassium is also being investigated for other potential applications in scientific research, including:
- Wound healing: Some studies suggest that aminobenzoate potassium may promote wound healing by stimulating collagen synthesis and cell proliferation [].
- Antioxidant activity: Aminobenzoate potassium may exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
ATC Code
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX23 - Aminobenzoate potassium
KEGG Target based Classification of Drugs
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]
Pictograms

Irritant








